molecular formula C21H15ClO3 B142678 Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- CAS No. 81590-38-7

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-

Cat. No.: B142678
CAS No.: 81590-38-7
M. Wt: 350.8 g/mol
InChI Key: JNKDWKZIKYADJR-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- is an organic compound with the molecular formula C21H15ClO3. It is known for its complex structure, which includes a benzodioxole ring and two phenyl groups. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- typically involves the reaction of 2,2-diphenyl-1,3-benzodioxole with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Scientific Research Applications

Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-chlorophenyl)-: Similar structure but lacks the benzodioxole ring.

    Ethanone, 1-(2,4-dichlorophenyl)-: Contains additional chlorine atoms on the phenyl ring.

    2-chloro-1-(2,5-dimethoxyphenyl)ethanone: :

Properties

IUPAC Name

2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDWKZIKYADJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CCl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442278
Record name Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81590-38-7
Record name Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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